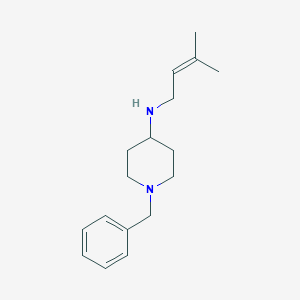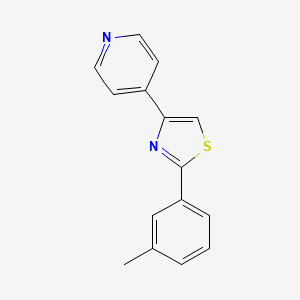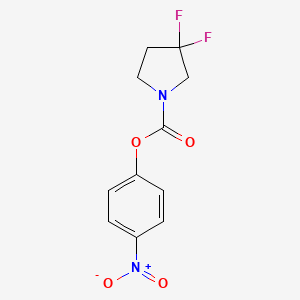![molecular formula C30H43NO7 B12637744 [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate is a complex organic molecule with a multi-ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of hydroxyl, oxo, and other functional groups through reactions such as oxidation, reduction, and substitution.
Final coupling reactions: The attachment of the oxolan-2-ylmethylamino and butanoate groups through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yield.
Continuous flow reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Modulate the activity of cellular receptors.
Inhibit enzymes: Block the activity of enzymes involved in metabolic pathways.
Alter gene expression: Influence the expression of genes related to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate: A similar compound with slight variations in functional groups.
This compound: Another similar compound with different substituents.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. Its multi-ring structure and functional group diversity make it a valuable molecule for various scientific applications.
Eigenschaften
Molekularformel |
C30H43NO7 |
|---|---|
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate |
InChI |
InChI=1S/C30H43NO7/c1-28-12-9-20(32)16-19(28)5-6-22-23(28)10-13-29(2)24(22)11-14-30(29,36)25(33)18-38-27(35)8-7-26(34)31-17-21-4-3-15-37-21/h16,21-24,36H,3-15,17-18H2,1-2H3,(H,31,34)/t21?,22-,23+,24+,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
KLZUNQZIEUPICU-NYIFTYCQSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC5CCCO5)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC5CCCO5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)


![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
